7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Catalog No.
S11202924
CAS No.
M.F
C15H24N6O2
M. Wt
320.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-di...

Product Name

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

InChI

InChI=1S/C15H24N6O2/c1-4-5-6-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-9-7-18(2)8-10-20/h4-10H2,1-3H3,(H,17,22,23)

InChI Key

GANNCSUPOYKSRR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Its molecular formula is C18H24N6O2, and it has a molecular weight of approximately 356.42 g/mol. This compound features a complex structure characterized by a purine core substituted with a butyl group at the 7-position, a methyl group at the 3-position, and a 4-methylpiperazine moiety at the 8-position. The presence of these substituents potentially influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxides or other derivatives.
  • Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in various reduced derivatives.
  • Substitution: Nucleophilic substitution reactions may occur where the piperazine or other functional groups can be replaced by different nucleophiles under suitable conditions.

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione exhibits notable biological activities. It has been studied for its potential roles in:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.
  • Receptor Binding: Its structure allows it to interact with biological receptors, potentially modulating their activity.
  • Anticancer Properties: Preliminary studies suggest it may have anticancer effects, making it a candidate for further research in oncology .

The synthesis of 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with purine derivatives and piperazine.
  • Reaction Conditions:
    • Solvents: Common solvents used include dichloromethane or ethanol.
    • Catalysts: Acid or base catalysts facilitate the reaction.
    • Temperature: Elevated temperatures are often employed to enhance reaction rates.
  • Purification: Techniques such as crystallization, distillation, or chromatography are used to obtain pure products .

This compound has various applications across different fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic uses, particularly as an antiviral or anticancer agent.
  • Biochemistry Research: The compound serves as a tool for studying enzyme interactions and receptor binding mechanisms.
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties .

Studies on the interactions of 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione with biological targets reveal insights into its mechanism of action. The compound can bind to specific enzymes or receptors, modulating their activity through various mechanisms such as competitive inhibition or allosteric modulation. These interactions are crucial for understanding its potential therapeutic effects and guiding future drug design efforts .

Several compounds share structural similarities with 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
CaffeineContains methyl groups and nitrogen basesStimulant properties
TheobromineSimilar purine structure but different substituentsFound in chocolate; mild stimulant
AdenineFundamental component of DNA/RNAEssential for genetic information storage
7-Ethyl-3-methyl derivativeEthyl group instead of butylPotentially different reactivity and biological activity
7-Isobutyl derivativeIsobutyl group presents steric differencesMay affect binding affinity and specificity

The uniqueness of 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern involving both aliphatic and heterocyclic components, which can significantly influence its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

320.19607403 g/mol

Monoisotopic Mass

320.19607403 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-08-2024

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